Structural Pharmacophore Differentiation vs. MS-PPOH: Naphthalene Core vs. Phenyl-Propargyl Backbone
The target compound's naphthalene-1-sulfonamide motif is the validated pharmacophore for FABP4 inhibition, whereas its formula-matched analog MS-PPOH relies on a phenyl-propargyl backbone for CYP450 epoxygenase inhibition [1]. This fundamental scaffold divergence dictates target selectivity, a critical procurement criterion.
| Evidence Dimension | Core Pharmacophore Structure |
|---|---|
| Target Compound Data | Naphthalene-1-sulfonamide |
| Comparator Or Baseline | MS-PPOH (CAS 206052-02-0) – Phenyl-propargyl ether |
| Quantified Difference | Structurally distinct cores leading to different biological target classes (FABP4 vs. CYP450 isozymes). |
| Conditions | Structural analysis based on IUPAC name and canonical SMILES from PubChem. |
Why This Matters
This differentiation ensures that procurement for FABP4 research does not accidentally select a CYP inhibitor with an identical molecular formula but incompatible pharmacology.
- [1] PubChem Compound Summary for CID 134161752, N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-sulfonamide. View Source
